molecular formula C13H8O3S B14355165 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- CAS No. 91805-21-9

2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)-

Cat. No.: B14355165
CAS No.: 91805-21-9
M. Wt: 244.27 g/mol
InChI Key: OIZFJFDOAJYKCC-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- is a chemical compound belonging to the benzopyran family. This compound is characterized by the presence of a benzopyran ring system with a hydroxy group at the 7th position and a thienyl group at the 3rd position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxycoumarin with 2-thiophenecarboxaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)-.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The thienyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 7-keto derivatives.

    Reduction: Formation of dihydrobenzopyran derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of fluorescent probes and dyes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position can form hydrogen bonds with biological molecules, influencing their activity. The thienyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Umbelliferone (7-Hydroxycoumarin): Similar structure but lacks the thienyl group.

    Herniarin (7-Methoxycoumarin): Similar structure with a methoxy group instead of a hydroxy group.

    Coumarin: Basic structure without any substituents at the 7th or 3rd positions.

Uniqueness

2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- is unique due to the presence of both the hydroxy and thienyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

91805-21-9

Molecular Formula

C13H8O3S

Molecular Weight

244.27 g/mol

IUPAC Name

7-hydroxy-3-thiophen-2-ylchromen-2-one

InChI

InChI=1S/C13H8O3S/c14-9-4-3-8-6-10(12-2-1-5-17-12)13(15)16-11(8)7-9/h1-7,14H

InChI Key

OIZFJFDOAJYKCC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O

Origin of Product

United States

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